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Introduction

Acetaminophen, known as paracetamol outside of the United States and Japan, is one of the
most widely used analgesic and antipyretic medications globally.[1][2] Its journey from a
chemical novelty to a pharmaceutical staple is a story of serendipity, initial misinterpretation,
and eventual scientific validation. This technical guide delves into the early foundational studies
that led to the discovery, characterization, and eventual widespread adoption of
acetaminophen. The initial query for "Acetomycin" did not yield relevant results; the following
content focuses on acetaminophen, which is believed to be the intended subject of the query.

Discovery and Early Chemical Synthesis
First Synthesis by Harmon Northrop Morse (1878)

The first documented synthesis of acetaminophen was achieved in 1878 by American chemist
Harmon Northrop Morse at Johns Hopkins University. The synthesis was not intended for
medicinal purposes but was part of fundamental research into phenolic derivatives.[3] Morse
synthesized the compound through the reduction of p-nitrophenol using tin in glacial acetic
acid.[4] This early work laid the chemical foundation for all subsequent research and
production.
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Experimental Protocol: Synthesis of Acetaminophen
(Morse, 1878)

The synthesis performed by Morse is a classic example of nitro group reduction followed by
acetylation. While the precise, step-by-step protocol from his 1878 publication is not readily
available, the reaction can be reconstructed based on the described chemistry.

» Reduction of p-Nitrophenol: p-Nitrophenol is reacted with a reducing agent, in this case, tin
metal, in the presence of glacial acetic acid. The tin reduces the nitro group (-NO2) to an
amino group (-NHz), forming p-aminophenol.

e Acetylation: The newly formed p-aminophenol is then acetylated. In Morse's synthesis, the
glacial acetic acid likely served as the acetylating agent, acylating the amino group to form
an amide. This results in the final product, N-acetyl-p-aminophenol (acetaminophen).

Synthesis of Acetaminophen (Morse, 1878)
. Acetic Anhydride
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Caption: Workflow of Harmon Northrop Morse's 1878 synthesis of acetaminophen.

Early Clinical Investigations and Misconceptions
The First Clinical Use by von Mering (1893)

The first clinical application of acetaminophen was reported by Joseph von Mering in 1893.[1]
[2] However, von Mering's paper concluded that acetaminophen had a slight tendency to
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produce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing
the blood's oxygen-carrying capacity. This claim, later proven to be incorrect, led to
acetaminophen being largely discarded in favor of phenacetin, another aniline derivative that

became commercially successful.[4]

The Re-evaluation by Lester and Greenberg (1947)

For nearly half a century, von Mering's claims went unchallenged. The revival of interest in
acetaminophen came in the 1940s through the work of David Lester and Leon Greenberg. In
1947, they published strong evidence demonstrating that acetaminophen was the major active
metabolite of acetanilide, another popular analgesic of the era. Crucially, their subsequent
studies on albino rats showed that even large doses of acetaminophen did not cause
methemoglobinemia. This research debunked the long-standing misconception and revealed
that the therapeutic effects of both acetanilide and phenacetin were primarily due to their in-
Vivo conversion to acetaminophen.

Historical Re-evaluation of Acetaminophen (1940s)
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Caption: Logical relationship established by Lester and Greenberg in the 1940s.

Early Mechanistic Insights: Cyclooxygenase (COX)
Inhibition

While the precise mechanism of action was a mystery for decades, early theories centered on
the inhibition of prostaglandin synthesis via the cyclooxygenase (COX) enzymes, similar to
NSAIDs.[5] However, acetaminophen's weak anti-inflammatory activity suggested a different
mode of action.[5] It wasn't until much later that detailed quantitative studies elucidated its

selective action. A key study by Hinz et al. provided crucial data on its COX-2 selectivity in
humans.

Quantitative Data: In Vitro and Ex Vivo COX Inhibition

The following table summarizes the 50% inhibitory concentrations (ICso) of acetaminophen for
COX-1 and COX-2 from a study that provided a clearer understanding of its selectivity.

Selectivity (COX-

Assay Type Enzyme ICso (umol/L) 1/COX-2)

In Vitro COX-1 113.7 4.4-fold for COX-2
COX-2 25.8

Ex Vivo COX-1 105.2 4.0-fold for COX-2
COX-2 26.3

Data from Hinz B, et
al. FASEB J. 2008.[6]

Experimental Protocol: Ex Vivo COX Inhibition Assay
(Hinz et al.)

This protocol provides a representative modern method for assessing the COX-inhibitory
activity of a compound after oral administration.
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e Volunteer Dosing: Healthy volunteers receive a single oral dose of 1000 mg acetaminophen.

[6]

» Blood Collection: Heparinized blood samples are drawn from the volunteers at various time
points before and after drug administration.

e COX-1 Activity Assay:

o Whole blood is allowed to coagulate at 37°C, which induces platelet activation and COX-1-
mediated synthesis of Thromboxane B2 (TxB:2).

o The serum is separated by centrifugation.

o TxB:z levels are quantified using an enzyme immunoassay, serving as an index of COX-1
activity.

o COX-2 Activity Assay:

o Whole blood samples are incubated with lipopolysaccharide (LPS) to induce the
expression of COX-2 in monocytes.

o The plasma is separated.

o Prostaglandin E2 (PGE-2) levels are measured by immunoassay as an index of COX-2
activity.

» Data Analysis: The percentage inhibition of TxB2 and PGE-: synthesis is calculated relative to
baseline (pre-dose) levels to determine the ex vivo inhibitory effect of the drug on COX-1 and
COX-2.
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Ex Vivo COX Inhibition Assay Workflow
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Caption: Experimental workflow for determining ex vivo COX-1 and COX-2 inhibition.

Early Toxicology and Metabolism

The primary safety concern that emerged after acetaminophen's commercialization was
hepatotoxicity in cases of major overdose, a risk first identified in 1966.[1][2] Early toxicological
studies focused on understanding the metabolic pathways leading to this liver damage.

At therapeutic doses, acetaminophen is primarily metabolized in the liver via glucuronidation
(~50%) and sulfation (~30%) into non-toxic conjugates that are excreted in the urine.[7] A small
fraction (5-9%) is oxidized by the cytochrome P450 enzyme system (mainly CYP2E1) to form a
highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[7] Under
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normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH).[7] In an
overdose situation, the sulfation and glucuronidation pathways become saturated, shunting
more acetaminophen towards the CYP2E1 pathway. This leads to excessive production of
NAPQI, which depletes hepatic GSH stores. Once GSH is depleted, NAPQI binds to cellular
proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular
necrosis.

Acetaminophen Metabolic Pathways
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Caption: Metabolic pathways of acetaminophen at therapeutic vs. overdose levels.
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Summary and Conclusion

The early history of acetaminophen is characterized by a prolonged period of dormancy
followed by a renaissance driven by rigorous scientific re-evaluation. The initial synthesis by
Morse in 1878 was a purely chemical achievement, while the first clinical use by von Mering in
1893 nearly relegated the compound to obscurity due to flawed toxicological conclusions. The
pivotal work in the 1940s by Lester and Greenberg was essential for establishing
acetaminophen's true role as an active metabolite and for debunking early safety concerns.
While a detailed understanding of its mechanism of action via COX-2 inhibition came much
later, these foundational chemical, pharmacological, and toxicological studies were critical in
transforming acetaminophen from a laboratory chemical into a cornerstone of modern

pharmacotherapy for pain and fever.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Paracetamol: past, present, and future - PubMed [pubmed.ncbi.nim.nih.gov]
o 2. researchgate.net [researchgate.net]
e 3. pubs.acs.org [pubs.acs.org]

e 4. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action -
PMC [pmc.ncbi.nlm.nih.gov]

o 5. tandfonline.com [tandfonline.com]

e 6. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed
[pubmed.ncbi.nim.nih.gov]

e 7. Frontiers | Advances in the study of acetaminophen-induced liver injury [frontiersin.org]

 To cite this document: BenchChem. [Early studies on Acetomycin]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1213847#early-studies-
on-acetomycin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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